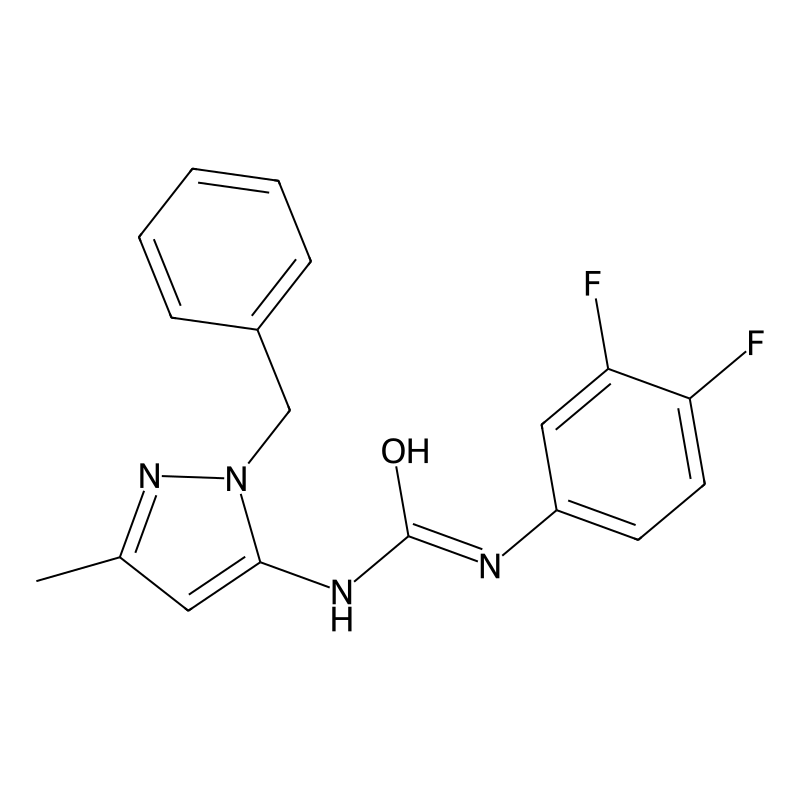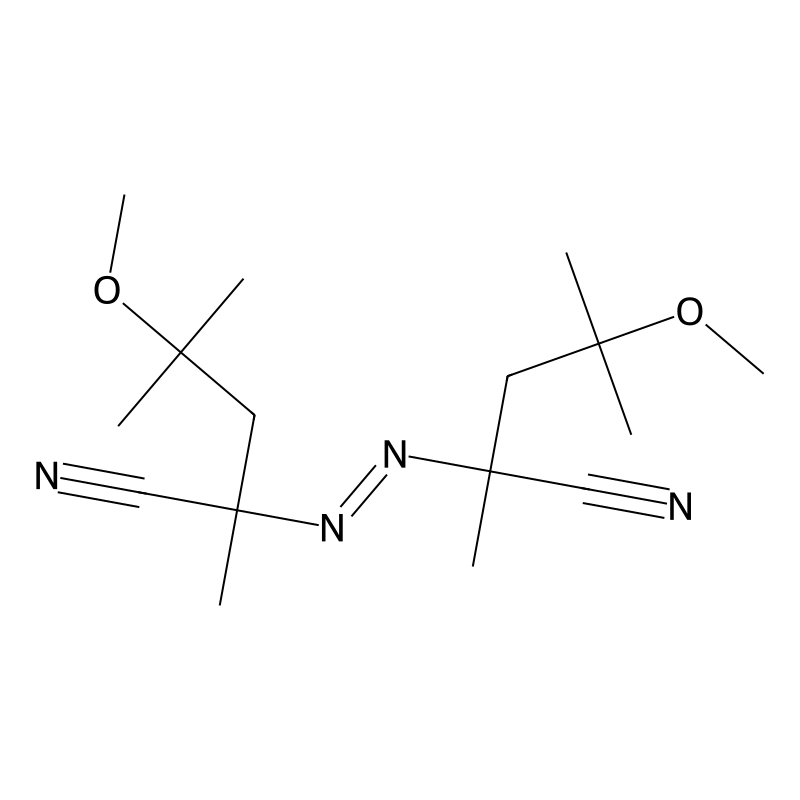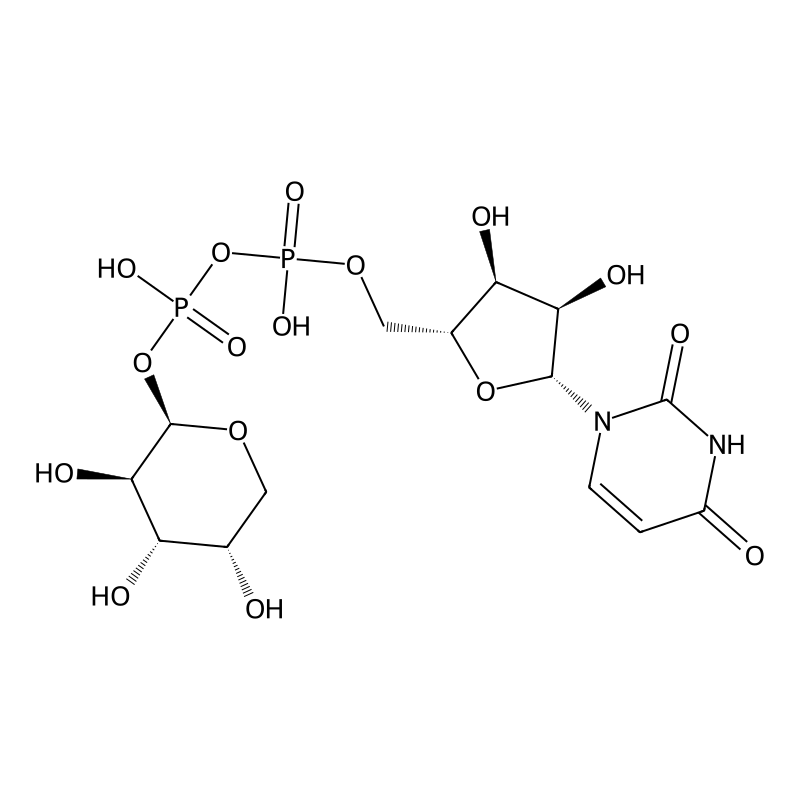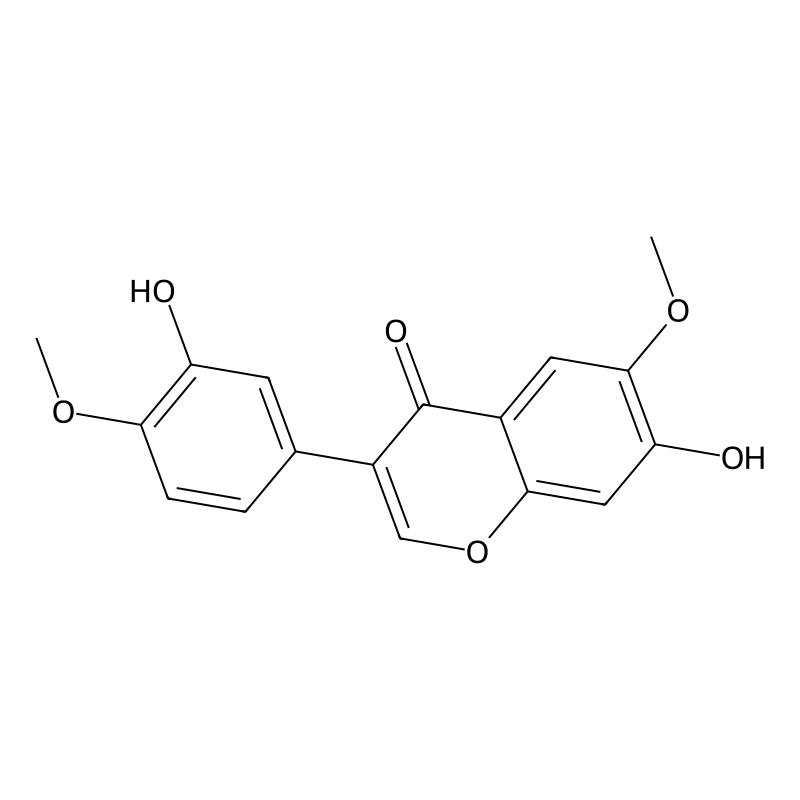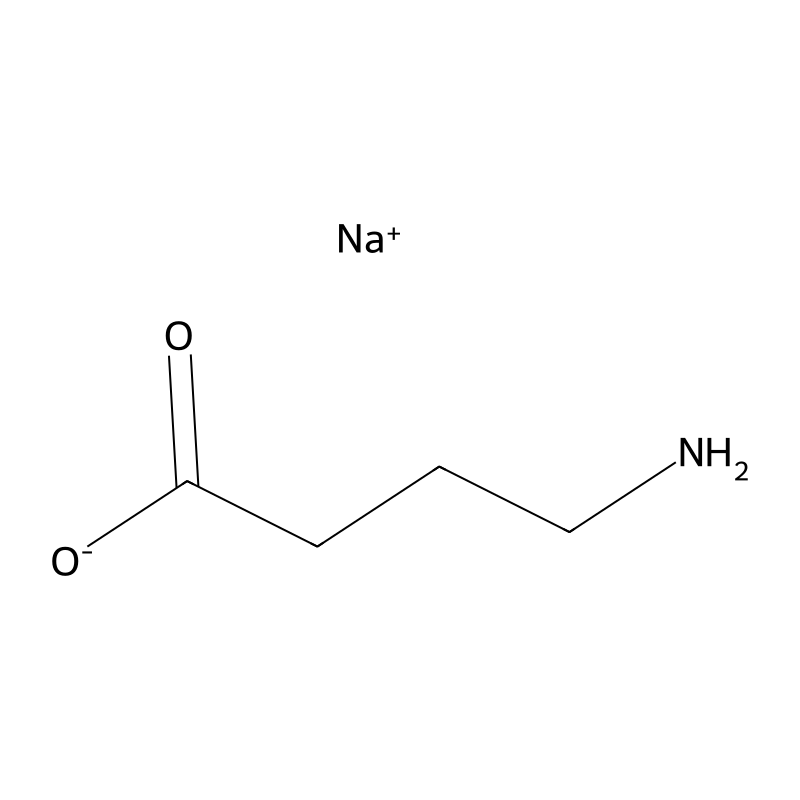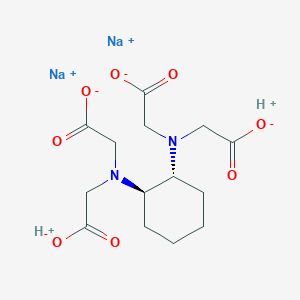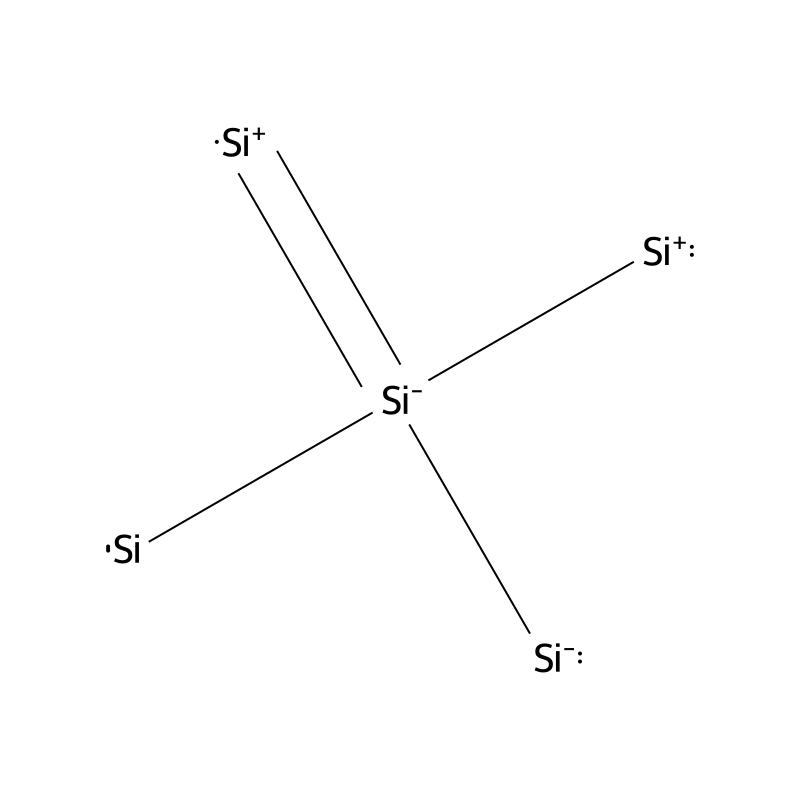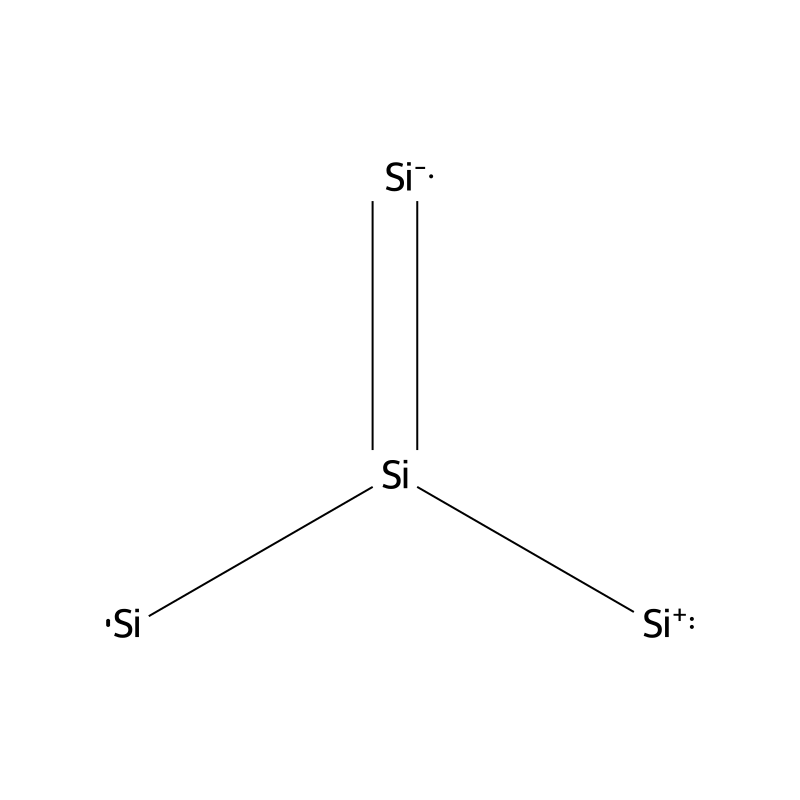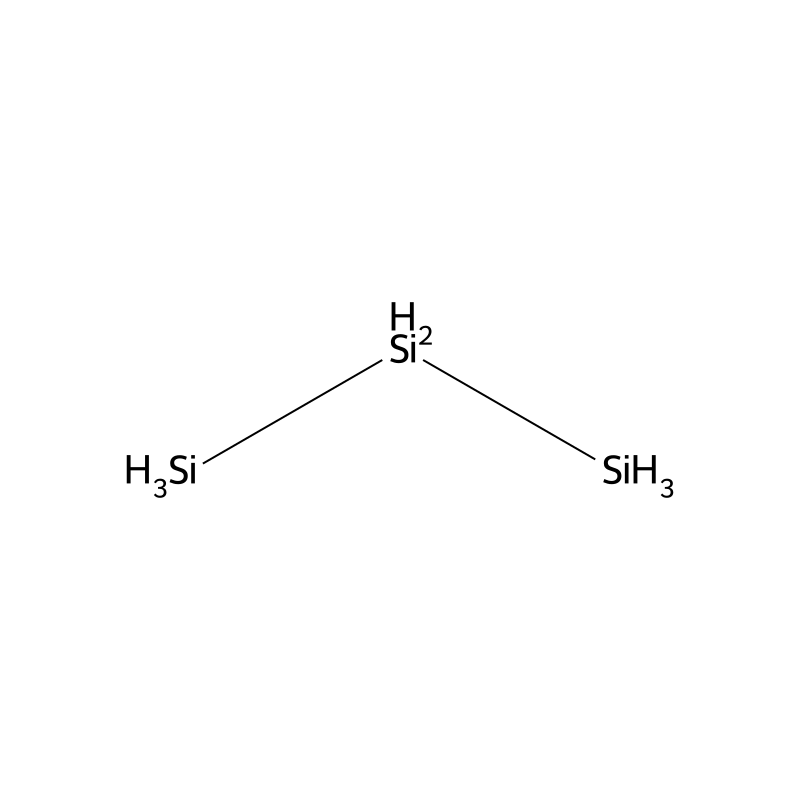Divinylbenzene
C6H4(CH=CH2)2
C10H10

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6H4(CH=CH2)2
C10H10
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 52 mg/l @ 25 °C /Estimated/
Solubility in water: none
0.005%
Synonyms
Canonical SMILES
Cross-linking agent in polymers:
DVB is most commonly used as a cross-linking agent in the synthesis of polymers, particularly for ion exchange resins and adsorbents.
- Ion exchange resins: DVB creates a three-dimensional network within the polymer matrix, preventing the polymer chains from collapsing and allowing the resin to retain its shape and functionality. This is crucial for ion exchange resins used in various applications, including water purification, chromatography, and metal ion separation [].
- Adsorbents: Similar to ion exchange resins, DVB's cross-linking ability enhances the structural integrity and porosity of adsorbents, making them more efficient in capturing target molecules from a liquid or gas phase []. This is valuable in research areas like environmental remediation, drug delivery, and catalysis.
Precursor for functional materials:
DVB can be functionalized with various chemical groups, transforming it into a versatile building block for creating advanced materials with tailored properties.
- Porous materials: By incorporating functional groups, researchers can design DVB-based materials with specific pore sizes and functionalities, enabling selective adsorption or separation of desired molecules []. This is relevant in areas like gas storage and separation, and drug delivery.
- Catalyst supports: Functionalized DVB can be used as a support for catalysts, improving their stability, activity, and reusability []. This has applications in various chemical reactions and processes.
Biomedical research:
DVB finds limited but specific applications in biomedical research:
- Drug delivery systems: DVB can be incorporated into drug delivery systems to control the release of therapeutic agents []. This can be achieved by designing DVB-based materials that degrade at a specific rate or respond to external stimuli.
- Cell culture scaffolds: Functionalized DVB can be used to create scaffolds for cell culture, providing a three-dimensional environment for cell growth and differentiation []. This is valuable for studying cell-cell interactions and tissue engineering.
Divinylbenzene is an organic compound with the chemical formula , featuring a benzene ring substituted with two vinyl groups. It exists primarily as a mixture of meta and para isomers, with the ortho isomer typically being absent due to its conversion to naphthalene during synthesis. This compound is a colorless liquid with an aromatic odor, known for its high reactivity and flammability, making it a significant cross-linking agent in polymer chemistry .
- DVB is a combustible liquid and can be harmful if inhaled or absorbed through the skin [].
- It is important to handle DVB with appropriate personal protective equipment (PPE) in a well-ventilated area [].
Note:
- This analysis focuses on the scientific research aspects of DVB.
- Due to safety concerns, information regarding the mechanism of action (biological role) is not included.
- It is important to consult Safety Data Sheets (SDS) for detailed information on handling and disposal procedures before working with DVB.
- Polymerization: It can polymerize exothermically in the presence of initiators or catalysts, forming three-dimensional networks when copolymerized with styrene to produce styrene-divinylbenzene copolymers .
- Substitution Reactions: The benzene nucleus can undergo halogenation, nitration, and sulfonation under acidic conditions. The Friedel-Crafts reaction is also applicable for functionalization .
- Reactivity with Oxidizers: Divinylbenzene reacts vigorously with strong oxidizing agents and can produce gaseous hydrogen when reacting with reducing agents like alkali metals .
Divinylbenzene is widely used in various applications:
- Ion Exchange Resins: It serves as a key component in the production of ion exchange resins, particularly for water purification and chemical separation processes .
- Polymer Chemistry: As a cross-linking agent, it enhances the structural integrity of polymers, making it crucial in manufacturing materials like plastics and elastomers .
- Merrifield Resins: These are used in peptide synthesis and other organic reactions due to their ability to form stable linkages with amino acids .
Studies on divinylbenzene interactions focus on its behavior in polymer matrices and its reactivity with various reagents. The swollen beads of styrene-divinylbenzene copolymers allow for rapid permeation by dissolved reagents, facilitating fast coupling reactions that follow second-order kinetics . Additionally, its interactions with biological systems are under investigation, particularly regarding its potential allergenic properties.
Divinylbenzene shares structural similarities with several compounds. Here are some notable comparisons:
| Compound | Structure | Unique Features |
|---|---|---|
| Styrene | Single vinyl group; less reactive than divinylbenzene. | |
| Ethylene Glycol Dimethacrylate | Used as a cross-linking agent; more hydrophilic. | |
| Trimethylolpropane Triacrylate | Contains three acrylate groups; used for UV-curable coatings. | |
| Vinylbenzyl chloride | Chlorinated vinyl compound; used in polymer synthesis. |
Divinylbenzene's uniqueness lies in its dual vinyl groups that provide enhanced cross-linking capabilities compared to compounds with single vinyl groups, making it particularly valuable in producing robust polymer networks. Its ability to form copolymers further distinguishes it from similar compounds .
Physical Description
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Pale, straw-colored liquid.
Color/Form
XLogP3
Boiling Point
392 °F (200 °C)
195 °C
392°F
Flash Point
169 °F (76 °C) (open cup)
57 °C (Cleveland open-cup) /DVB-22/
74 °C (Cleveland open-cup) /DVB-55/
76 °C o.c.
169°F (open cup)
(oc) 169°F
Vapor Density
Density
Relative density (water = 1): 0.9
0.93
LogP
3.59 (estimated)
Melting Point
Freezing point: -88 °F (-67 °C)
-66.9 - -52 °C
-125°F
-88°F
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
0.579 mm Hg @ 25 °C /meta-isomer/
Vapor pressure, Pa at 32.7 °C: 133
0.7 mmHg
Pictograms

Irritant
Impurities
Other CAS
1321-74-0
9003-69-4
Associated Chemicals
m-Divinylbenzene;108-57-6
p-Divinylbenzene;105-06-6
Use Classification
Methods of Manufacturing
General Manufacturing Information
Paint and coating manufacturing
Plastic material and resin manufacturing
Wholesale and retail trade
Benzene, diethenyl-: ACTIVE
Production of these resins /ion-exchange resins containing DVB/ is estimated to increase 5-10% per year. Other markets show little growth, although research at the University of Akron indicates future increased use of thermoplastic elastomers containing DVB as the heart of a radial or star-configuration block copolymer.
Typical chemical analysis of divinylbenzene: polymer, 100 ppm; aldehydes as CHO, 40 ppm; peroxides as hydrogen peroxide, 5 ppm; sulfur as S, 230 ppm; TBC, 1000 ppm; total unsaturation (as ethylvinylbenzene), 149.4 wt%; m-divinylbenzene, 36.4 wt%; p-divinylbenzene, 18.6 wt%; total divinylbenzene, 55.0 wt%; m-ethylvinylbenzene, 25 wt%; p-ethylvinylbenzene, 13 wt%. /DVB-55/
Typical chemical analysis of divinylbenzene: polymer, 100 ppm; aldehydes as CHO, 40 ppm; peroxides as hydrogen peroxide, 5 ppm; sulfur as S, 20 ppm; TBC, 1000 ppm; total unsaturation (as ethylvinylbenzene), 83.3 wt%; m-divinylbenzene, 17.1 wt%; p-divinylbenzene, 8.2 wt%; total divinylbenzene, 25.3 wt%; m-ethylvinylbenzene, 23.1 wt%; p-ethylvinylbenzene, 10 wt%. /DVB-22/
A SLOW-RELEASE INSECTICIDAL FUMIGATION DEVICE IS OBTAINED BY IMPREGNATING PLATES MADE OF HIGH-DENSITY POROUS MATERIAL WITH DICHLOROVOS. A 360 G POROUS ALUMINA PLATE IS IMPREGNATED WITH A MIXTURE OF DICHLOROVOS 20, DIETHYL PHTHALATE 18, 4-METHOXYSYTRENE 0.4 & VINYLSTYRENE (MIXTURE OF M- & P-DIVINYLBENZENE) 1.6 G.
For more General Manufacturing Information (Complete) data for VINYLSTYRENE (6 total), please visit the HSDB record page.
Analytic Laboratory Methods
Storage Conditions
If uninhibited, store at below 90 °F. Should contain inhibitor when stored or shipped.
/Store/ separated from oxidants. Cool. Store only if stabilized.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/
